molecular formula C16H17N5O4S B11001277 N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide

N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide

Cat. No.: B11001277
M. Wt: 375.4 g/mol
InChI Key: MLNQOQXVXWZUNL-UHFFFAOYSA-N
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Description

N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide is a structurally complex molecule featuring:

  • A pyrazine-2-carboxamide group, a nitrogen-rich aromatic system known for its role in hydrogen bonding and π-π interactions in biological targets.
  • A 1,2-thiazolidin-1,1-dioxide (sulfone-containing heterocycle) linked to a phenyl ring, which enhances metabolic stability and modulates electronic properties.
  • An amino-oxoethyl linker bridging the pyrazine and thiazolidin-dioxide-phenyl moieties, providing conformational flexibility.

Properties

Molecular Formula

C16H17N5O4S

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H17N5O4S/c22-15(11-19-16(23)14-10-17-6-7-18-14)20-12-2-4-13(5-3-12)21-8-1-9-26(21,24)25/h2-7,10H,1,8-9,11H2,(H,19,23)(H,20,22)

InChI Key

MLNQOQXVXWZUNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazolidinone intermediate, which is then coupled with a pyrazine derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the pyrazine ring can produce amines .

Scientific Research Applications

N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, the thiazolidinone moiety can activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. Additionally, the compound may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, enabling a comparative analysis of their substituents, physicochemical properties, and inferred biological activities:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Potential Therapeutic Relevance Reference
Target Compound 4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl C₁₇H₁₆N₄O₄S 396.40 Thiazolidin-dioxide, pyrazine carboxamide Enzyme inhibition (hypothetical)
N-[4-(1,1-Dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide 3-(Trifluoromethyl)benzamide C₁₇H₁₅F₃N₂O₃S 384.37 Trifluoromethyl group enhances lipophilicity Unknown, but CF₃ may improve bioavailability
N-(2-((7-Chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide 7-Chloroquinoline C₁₇H₁₅ClN₄O 338.78 Quinoline moiety (antimalarial scaffold) Antimalarial potential (inferred from quinoline derivatives)
N-(2-Oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide 4-(Pyridin-2-yl)thiazole C₁₆H₁₃N₇O₂S 375.39 Thiazole-pyridinyl heterocycle Possible antiviral activity (analogous to docking results in )
2-(4-(2-((4-Cyanophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19q) 4-Cyanophenyl, methylpropanoic acid C₂₀H₁₉N₂O₄ 351.38 Phenoxyaromatic acid backbone Radiosensitization ()

Key Structural Differences and Implications

Thiazolidin-dioxide vs. Quinoline (): The target’s thiazolidin-dioxide group introduces a sulfone moiety, which may improve metabolic stability compared to the quinoline’s planar aromatic system. Quinoline derivatives are associated with antimalarial activity, suggesting divergent therapeutic targets .

Pyrazine Carboxamide vs. The trifluoromethyl group in ’s compound enhances lipophilicity, which could improve membrane permeability .

Linker Modifications (): Phenoxyaromatic acid analogs (e.g., 19q) replace the amino-oxoethyl linker with a methylpropanoic acid chain, emphasizing radiosensitization applications. This highlights how linker flexibility influences target specificity .

Research Findings and Inferred Activity

  • Antimicrobial Potential: Pyrazine-2-carboxamide derivatives () exhibit antimicrobial activity against Leuconostoc mesenteroides, suggesting the target compound may share this property .
  • Enzyme Inhibition : The thiazolidin-dioxide group in ’s compound is structurally analogous to sulfonamide enzyme inhibitors, implying possible kinase or protease inhibition applications .

Biological Activity

N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O4SC_{16}H_{17}N_{3}O_{4}S. The compound features a pyrazine core , a carboxamide group , and a thiazolidinone moiety , which contribute to its pharmacological potential. The thiazolidinone structure is particularly noteworthy as compounds with this moiety have been associated with anti-inflammatory and anticancer properties .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. The compound's structure indicates potential interactions with biological targets that could lead to therapeutic effects against various pathogens.

A study assessing the antimicrobial activity of related pyrazine derivatives found that certain compounds demonstrated micromolar minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, indicating promising antimycobacterial properties. For example, derivatives with similar structural features showed MIC values ranging from 0.78 µg/mL to 3.91 µg/mL against M. tuberculosis H37Ra . Although the specific activity of this compound against these pathogens remains to be fully elucidated, its structural similarity to effective antimycobacterial agents suggests it may exhibit comparable activity.

Enzyme Inhibition

Research indicates that compounds containing the thiazolidinone moiety can inhibit protein tyrosine phosphatases (PTPs), which are crucial in various cellular signaling pathways. This inhibition can lead to significant therapeutic effects in conditions such as cancer and diabetes . The dual-targeting potential of this compound positions it as a candidate for further investigation into its role as an enzyme inhibitor.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Thiazolidinone Moiety : Starting materials undergo cyclization reactions to form the thiazolidinone ring.
  • Coupling Reactions : The thiazolidinone derivative is then coupled with a pyrazine derivative to form the core structure.
  • Carboxamide Formation : The final step involves introducing the carboxamide functional group through acylation reactions.

Each step requires careful optimization to ensure high yield and purity of the final product.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with other compounds featuring similar structural motifs:

Compound NameStructure FeaturesBiological Activity
ThiazolidinedioneContains a thiazolidinone ring; used in diabetes treatmentInsulin sensitization
PyrazinamidePyrazine core; used against tuberculosisAntimycobacterial
Benzothiazole derivativesSimilar heterocyclic structures; diverse biological activitiesAntimicrobial and anticancer

The unique combination of functional groups in N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-y)]phenyl}amino}-2-oxoethyl)pyrazine-2-carboxamide may allow it to interact with biological targets in novel ways compared to existing compounds.

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